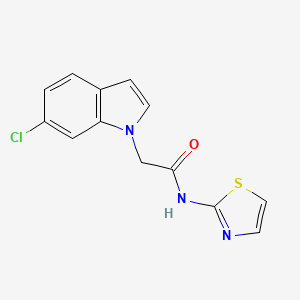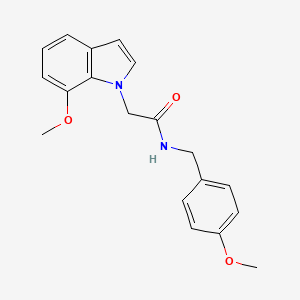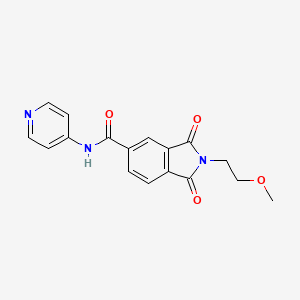![molecular formula C18H26F3N3O B4505247 (3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol](/img/structure/B4505247.png)
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol
Vue d'ensemble
Description
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol is a useful research compound. Its molecular formula is C18H26F3N3O and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinol is 357.20279695 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemokine CCR3 Receptor Antagonism
Chemokine CCR3 receptors play a pivotal role in allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. Small molecule antagonists, including piperazine derivatives, offer a promising approach for treating these conditions. These antagonists, particularly (bi)piperidine and piperazine derivatives, exhibit high affinity and potential in inhibiting eosinophil chemotaxis and intracellular calcium mobilization induced by CCR3 agonist ligands. The detailed structure–activity relationships (SAR) of these compounds suggest their significant therapeutic potential in managing allergic diseases (Willems & IJzerman, 2009).
Anti-mycobacterial Activity
Piperazine, as a core scaffold, has demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains. Its versatility in medicinal chemistry is highlighted by the development of potent anti-TB molecules, emphasizing the critical role of piperazine-based compounds in addressing the urgent need for new anti-mycobacterial agents (Girase et al., 2020).
Potential in Antimicrobial Compound Design
The 1,4-benzoxazin-3-one backbone, associated with benzoxazinoids, has been identified as a promising scaffold for designing new antimicrobial compounds. Synthetic derivatives of this structure have shown potent activity against pathogenic fungi and bacteria, suggesting its utility in developing novel antimicrobial agents (de Bruijn et al., 2018).
Therapeutic Use Patent Overview
Recent patents highlight the significance of piperazine in drug development, showcasing its incorporation into various therapeutic agents. These compounds have been explored for CNS activity, anticancer, cardio-protective, antiviral, anti-inflammatory, and antidiabetic applications. The flexibility of the piperazine scaffold in drug discovery is evident from its widespread use across different therapeutic areas, underscoring its potential in rational drug design (Rathi et al., 2016).
Propriétés
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N3O/c1-22-7-9-24(10-8-22)16-5-6-23(13-17(16)25)12-14-3-2-4-15(11-14)18(19,20)21/h2-4,11,16-17,25H,5-10,12-13H2,1H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPCLTRUXWHZDZ-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4505164.png)

![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4505175.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4505187.png)

![6-(2-METHYL-3-FURYL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4505196.png)

![1-{[5-(2-chlorophenyl)-3-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B4505216.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4505218.png)
![1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B4505220.png)

![2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4505233.png)

![6-(4-Methylpiperazino)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B4505261.png)
